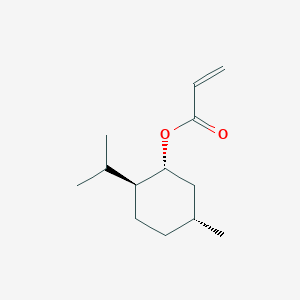

l-Menthyl acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBRSZAYOKVFRH-GRYCIOLGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C=C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C=C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of l-Menthyl Acrylate from l-Menthol and Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

l-Menthyl acrylate, an important chiral monomer, finds applications in the synthesis of polymers for drug delivery systems, high-performance liquid chromatography (HPLC) chiral stationary phases, and as a component in pressure-sensitive adhesives. Its synthesis is primarily achieved through the esterification of l-menthol with an acrylic acid derivative. This technical guide provides a comprehensive overview of the primary synthesis route: the direct acid-catalyzed esterification of l-menthol with acrylic acid (Fischer esterification). Additionally, an alternative pathway involving acryloyl chloride is discussed. This document furnishes detailed experimental protocols derived from analogous reactions, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the reaction pathway and experimental workflow to aid in comprehension and practical application.

Introduction

The synthesis of this compound involves the formation of an ester linkage between the hydroxyl group of l-menthol and the carboxyl group of acrylic acid. The primary challenge in this synthesis is achieving high conversion rates while minimizing side reactions, such as the polymerization of acrylic acid or the dehydration of l-menthol. The choice of catalyst, reaction conditions, and purification methods are critical to obtaining a high yield of the desired product.

Synthesis of this compound via Direct Esterification

The most common and direct method for synthesizing this compound is the Fischer esterification of l-menthol with acrylic acid. This reversible reaction is typically catalyzed by a strong acid. To drive the equilibrium towards the product side, water, a byproduct of the reaction, is continuously removed.

General Reaction Scheme

Caption: Fischer esterification of l-menthol and acrylic acid.

Catalysts

Strong mineral acids and sulfonic acids are effective catalysts for this reaction. The choice of catalyst can influence reaction time and temperature.

-

Sulfuric Acid (H₂SO₄): A common and cost-effective catalyst. It is highly effective but can lead to charring at elevated temperatures[1][2].

-

p-Toluenesulfonic Acid (PTSA): A solid, organic-soluble acid that is often easier to handle and can result in cleaner reactions compared to sulfuric acid[3].

-

Methanesulfonic Acid (MSA): A strong organic acid that can be used as an alternative to sulfuric acid and PTSA, often leading to high yields[4].

Experimental Protocol (General Procedure)

The following is a generalized protocol for the direct esterification of l-menthol with acrylic acid, based on analogous esterification reactions.

Materials:

-

l-Menthol

-

Acrylic acid

-

Acid catalyst (e.g., H₂SO₄, PTSA, or MSA)

-

A water-insoluble organic solvent for azeotropic distillation (e.g., toluene, heptane)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Drying agent

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or Barrett trap

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine l-menthol, acrylic acid (a slight molar excess is often used), the organic solvent, and a small amount of a polymerization inhibitor.

-

Catalyst Addition: Carefully add the acid catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until the theoretical amount of water has been collected or until the reaction completion is confirmed by techniques like TLC or GC analysis.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

-

Quantitative Data from Analogous Reactions

Table 1: Esterification of l-Menthol with Various Carboxylic Acids

| Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Fatty Acids | H₂SO₄ | CH₃Cl | Reflux | 3 | Not specified | [1] |

| Acetic Anhydride | H₂SO₄ | Diethyl ether | 60 | 1.5 | 88.43 | [2] |

| Glyoxylic Acid | p-Toluenesulfonic Acid | Acetonitrile | 105 | 0.02 | ~48 (selectivity) | [3] |

Table 2: Esterification of Acrylic Acid with Various Alcohols

| Alcohol | Catalyst | Solvent | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Yield (%) | Reference |

| Methanol | H₂SO₄ | Organic Solvent | 50-100 | 2.0-3.0 : 1 | Not specified | [5] |

| Ethanol | H₂SO₄ | None | 50-70 | 1:1 - 3:1 | Not specified | [6] |

| Long-chain Alcohols | Methanesulfonic Acid | Water-carrying agent | 70-135 | Not specified | >95 | [4] |

Alternative Synthesis Route: Acylation with Acryloyl Chloride

An alternative, often higher-yielding, method for the synthesis of this compound involves the reaction of l-menthol with acryloyl chloride in the presence of a base. This method is generally faster and proceeds at lower temperatures but requires the use of the more reactive and hazardous acryloyl chloride.

General Reaction Scheme

Caption: Synthesis of this compound from l-menthol and acryloyl chloride.

Experimental Protocol

The following protocol is based on the synthesis of D-menthyl acrylate from D-menthol and acryloyl chloride and is expected to be directly applicable to the L-isomer.

Materials:

-

l-Menthol

-

Acryloyl chloride

-

Triethylamine

-

Tetrahydrofuran (THF)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve l-menthol and triethylamine in THF in a round-bottom flask.

-

Reactant Addition: Cool the solution in an ice bath (0°C) and slowly add acryloyl chloride.

-

Reaction: Allow the reaction mixture to warm to room temperature (around 20°C) and stir for 24 hours.

-

Workup and Purification: The workup would typically involve filtering the triethylamine hydrochloride salt, followed by removal of the solvent. The crude product can then be purified, for instance by column chromatography or vacuum distillation.

Quantitative Data

Table 3: Synthesis of D-Menthyl Acrylate from D-Menthol and Acryloyl Chloride

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| D-Menthol, Acryloyl Chloride | Triethylamine | Tetrahydrofuran | 0 - 20 | 24 | 95 | [7] |

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from l-menthol and acrylic acid via direct esterification is a feasible and scalable method. The key to achieving high yields is the effective removal of water and the selection of an appropriate acid catalyst. While specific literature on this exact transformation is scarce, analogous reactions provide a strong foundation for developing a robust experimental protocol. For higher yields and milder reaction conditions, the use of acryloyl chloride presents a viable, albeit more hazardous, alternative. This guide provides the necessary technical information for researchers and professionals to undertake the synthesis of this compound in a laboratory setting.

References

- 1. chimie.ucv.ro [chimie.ucv.ro]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Method for preparing (methyl)acrylate long-chain ester (2015) | Biyu Peng | 3 Citations [scispace.com]

- 5. US3875212A - Process for continuously synthesizing acrylic acid esters - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. D-MENTHYL ACRYLATE synthesis - chemicalbook [chemicalbook.com]

Chiral Properties of l-Menthyl Acrylate and its Polymers: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental property in chemistry and pharmacology, with the stereochemistry of a molecule often dictating its biological activity. Chiral polymers, particularly those derived from readily available natural chiral sources, have garnered significant attention for their applications in enantioselective separations, asymmetric catalysis, and stereospecific drug delivery. This technical guide provides an in-depth examination of the chiral properties of l-menthyl acrylate, a monomer derived from the natural chiral pool compound l-menthol, and its corresponding polymer, poly(this compound). We will explore the synthesis of the monomer and polymer, analyze their chiroptical and physicochemical properties, detail relevant experimental protocols, and illustrate their application in chiral recognition.

Introduction to this compound

This compound (MnA) is a chiral acrylic monomer synthesized from l-menthol, a naturally occurring terpenoid. The inherent chirality of the menthyl group, with its three stereogenic centers, imparts distinct optical properties to both the monomer and its resulting polymers. This makes poly(this compound) a valuable material for applications requiring chiral recognition. The steric bulk of the menthyl group also significantly influences the polymer's physical properties, such as its glass transition temperature and thermal stability.

Structure and Physicochemical Properties

The chemical structure of this compound incorporates the rigid and chiral cyclohexyl moiety of menthol. Key physicochemical and chiroptical properties are summarized in Table 1.

| Property | Value |

| IUPAC Name | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl prop-2-enoate |

| Molecular Formula | C₁₃H₂₂O₂ |

| Molecular Weight | 210.31 g/mol |

| Boiling Point | 111-112.5 °C (at 12 Torr)[1] |

| Density | 0.927 g/cm³[1] |

| Refractive Index (n²⁰) | 1.4628[1] |

| Specific Optical Rotation ([α]²⁰D) | -82.6° (c=1, Ethanol) |

Table 1: Physicochemical properties of this compound.

Polymerization of this compound

Poly(this compound) (PMnA) can be synthesized via several radical polymerization techniques. While conventional free-radical polymerization can be used, it offers poor control over molecular weight and dispersity. Controlled/living radical polymerization (CLRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are preferred for synthesizing well-defined PMnA architectures. These methods allow for precise control over the polymer chain length, which is crucial as the chiroptical properties of PMnA are dependent on its molecular weight.[2]

Controlled polymerization is essential for creating polymers with predictable properties and functionalities. The diagram below illustrates a general workflow for synthesizing poly(this compound) using the ATRP method.

Caption: Workflow for the synthesis of Poly(this compound) via ATRP.

Chiral and Physicochemical Properties of Poly(this compound)

The defining feature of poly(this compound) is the chirality endowed by the pendant l-menthyl groups. This chirality is observable through chiroptical techniques like polarimetry and circular dichroism (CD).

Chiroptical Properties

The optical activity of polymers containing a chiral center, such as those with an l-menthol-derived moiety, is highly dependent on the polymer's molecular weight.[2] Studies have shown that the magnitude of the specific optical rotation decreases exponentially as the degree of polymerization increases.[2] This phenomenon occurs because the contribution of the chiral end-group to the overall molar mass of the polymer chain diminishes as the chain length grows.

Similarly, circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, reveals this molecular weight dependence. An exponential decrease in molar ellipticity has been observed with an increase in the degree of polymerization.[2] Despite this decrease, chirality can be induced and observed even in high molecular weight polymers.[2]

| Degree of Polymerization | Specific Optical Rotation ([α]) | Molar Ellipticity [θ] (at 235 nm) |

| Low (e.g., ~10) | High negative value (e.g., -18.6°) | High negative value |

| High (e.g., >100) | Low negative value (e.g., -1.7°) | Low negative value |

Table 2: Trend of Chiroptical Properties of l-menthol-tagged polymers vs. Degree of Polymerization. (Data conceptualized from trends reported for l-menthol-tagged polyvinylacetates)[2]

Thermal Properties

The bulky and rigid structure of the menthyl group significantly impacts the thermal properties of the polymer. Poly(this compound) exhibits a relatively high glass transition temperature (Tg) and good thermal stability.

| Property | Value | Reference |

| Glass Transition Temp. (Tg) | 56 °C | [2] |

| Thermal Degradation Onset | ~300 °C | [2] |

Table 3: Thermal Properties of Poly(this compound).

Applications in Chiral Separation

One of the most significant applications of chiral polymers like poly(this compound) is in the preparation of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC).[3] The polymer can be coated or covalently bonded onto a support matrix, typically silica gel, to create a column packing material.[3] The enantioselective separation mechanism relies on the differential interactions between the enantiomers of a racemic analyte and the chiral environment of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to the formation of transient diastereomeric complexes with different stabilities, which in turn causes one enantiomer to be retained longer in the column than the other.[3]

The diagram below illustrates the principle of enantiomeric separation using a PMnA-based chiral stationary phase.

References

Thermoresponsive Behavior of Poly(L-Menthyl Acrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(L-menthyl acrylate) (PMA) is a polymer of significant interest due to its derivation from a natural, renewable resource, L-menthol. While the broader class of poly(acrylates) has been extensively studied for its diverse applications, the specific thermoresponsive properties of poly(this compound) remain an area of emerging research. This technical guide provides a comprehensive overview of the current understanding of PMA's thermoresponsive behavior, including its synthesis, characterization, and potential applications, particularly in the realm of drug delivery. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual workflows to aid in the design and execution of further research in this field.

Introduction

Thermoresponsive polymers are a class of "smart" materials that exhibit a sharp change in their physical properties in response to a change in temperature. This behavior is most commonly characterized by a Lower Critical Solution Temperature (LCST) or an Upper Critical Solution Temperature (UCST). Below the LCST, a polymer is typically soluble in a given solvent, while above it, the polymer becomes insoluble and undergoes a phase separation. The reverse is true for UCST behavior. This temperature-triggered phase transition makes these polymers highly attractive for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and diagnostics.

Poly(this compound) is a chiral, hydrophobic polymer. While the thermoresponsive behavior of the homopolymer in aqueous solutions is not yet extensively documented, the inherent properties of its acrylate backbone and the bulky, hydrophobic menthyl side chain suggest that it may exhibit thermoresponsive characteristics in specific solvent systems or when copolymerized with other monomers. This guide will explore the synthesis and characterization of PMA and discuss the potential for tuning its properties to achieve desired thermoresponsive behavior.

Synthesis of Poly(this compound)

The synthesis of poly(this compound) with controlled molecular weight and low polydispersity is crucial for studying its intrinsic properties. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are well-suited for this purpose.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for polymerizing a wide range of monomers, including acrylates. The polymerization of menthyl acrylate via ATRP has been reported, yielding well-defined polymers.

Experimental Protocol: ATRP of this compound

-

Materials: this compound (monomer), ethyl α-bromoisobutyrate (initiator), copper(I) bromide (CuBr, catalyst), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand), anisole (solvent).

-

Procedure:

-

In a Schlenk flask, CuBr is added. The flask is sealed with a rubber septum and subjected to three cycles of vacuum and nitrogen backfill.

-

This compound, PMDETA, and anisole are added to the flask via syringe under a nitrogen atmosphere.

-

The mixture is stirred to dissolve the catalyst, and then the initiator, ethyl α-bromoisobutyrate, is added.

-

The flask is placed in a preheated oil bath at a specified temperature (e.g., 60-90 °C) to initiate polymerization.

-

Samples are withdrawn periodically to monitor monomer conversion and molecular weight progression using techniques like ¹H NMR and Size Exclusion Chromatography (SEC).

-

The polymerization is quenched by cooling the flask and exposing the contents to air.

-

The polymer is purified by dissolving the reaction mixture in a suitable solvent (e.g., tetrahydrofuran) and precipitating it in a non-solvent (e.g., cold methanol/water mixture).

-

The purified poly(this compound) is dried under vacuum until a constant weight is achieved.

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that allows for the synthesis of polymers with complex architectures and end-group fidelity. While specific protocols for the RAFT polymerization of this compound are not widely published, a general procedure can be adapted from the polymerization of other acrylates.

Experimental Protocol: RAFT Polymerization of this compound

-

Materials: this compound (monomer), a suitable RAFT agent (e.g., a trithiocarbonate or dithiobenzoate), a radical initiator (e.g., azobisisobutyronitrile, AIBN), and a solvent (e.g., dioxane or toluene).

-

Procedure:

-

This compound, the RAFT agent, and AIBN are dissolved in the chosen solvent in a reaction vessel.

-

The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

-

The vessel is sealed and immersed in a preheated oil bath at a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN).

-

The polymerization is allowed to proceed for a predetermined time.

-

The reaction is stopped by rapid cooling and exposure to air.

-

The polymer is isolated and purified using a similar precipitation method as described for ATRP.

-

Characterization of Thermoresponsive Behavior

The thermoresponsive behavior of a polymer is typically characterized by determining its cloud point temperature (Tcp), which is the temperature at which the polymer solution becomes turbid upon heating (for LCST) or cooling (for UCST). This is often measured using UV-Vis spectroscopy.

Experimental Protocol: Determination of Lower Critical Solution Temperature (LCST)

-

Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Sample Preparation: A solution of poly(this compound) is prepared at a specific concentration in the desired solvent. Given the hydrophobic nature of PMA, organic solvents or aqueous-organic mixtures are likely required.

-

Measurement:

-

The polymer solution is placed in a quartz cuvette in the spectrophotometer.

-

The temperature is gradually increased at a controlled rate (e.g., 1 °C/min).

-

The transmittance or absorbance of the solution at a fixed wavelength (e.g., 500 nm) is monitored as a function of temperature.

-

The LCST is determined as the temperature at which a sharp decrease in transmittance (or increase in absorbance) is observed. This is often taken as the temperature at which the transmittance drops to 50% of its initial value.

-

The process can be reversed by cooling the solution to observe the clearing point and assess the reversibility of the phase transition.

-

Quantitative Data

However, based on the behavior of similar hydrophobic poly(acrylates), it is plausible that poly(this compound) could exhibit thermoresponsive behavior under different conditions. The following table presents hypothetical data to illustrate the kind of quantitative information that would be sought in such investigations.

Table 1: Hypothetical Thermoresponsive Properties of Poly(this compound) and its Copolymers

| Polymer Composition | Solvent | Mn ( g/mol ) | PDI | LCST/UCST (°C) |

| Poly(this compound) | Ethanol/Water (e.g., 70/30 v/v) | 15,000 | 1.15 | LCST: 45 (Hypothetical) |

| Poly(this compound) | 1-Butyl-3-methylimidazolium hexafluorophosphate | 20,000 | 1.20 | LCST: 60 (Hypothetical) |

| Poly(this compound-co-N-isopropylacrylamide) (90:10) | Water | 25,000 | 1.18 | LCST: 35 (Hypothetical) |

| Poly(this compound-co-acrylic acid) (95:5) | Water (pH 7.4) | 18,000 | 1.22 | LCST: 50 (Hypothetical) |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of poly(this compound) via ATRP and RAFT polymerization.

Caption: Experimental workflow for the determination of the Lower Critical Solution Temperature (LCST).

Discussion and Future Outlook

The study of the thermoresponsive behavior of poly(this compound) is still in its early stages. The high hydrophobicity of the polymer suggests that its thermoresponsive properties may not be readily observed in pure water. Future research should focus on several key areas:

-

Solvent Screening: A systematic investigation of the solubility and temperature-dependent phase behavior of poly(this compound) in a wide range of organic solvents and aqueous-organic mixtures is warranted. It is possible that the polymer exhibits UCST or LCST behavior in non-aqueous systems.

-

Copolymerization: Copolymerizing this compound with hydrophilic monomers is a promising strategy to impart thermoresponsiveness in aqueous solutions. Monomers such as N-isopropylacrylamide (NIPAM), oligo(ethylene glycol) methyl ether acrylate (OEGMA), and acrylic acid could be used to tune the LCST to a desired temperature range, such as physiological temperature for drug delivery applications.

-

Molecular Modeling: Computational studies, such as molecular dynamics simulations, could provide valuable insights into the conformational changes of poly(this compound) chains in different solvents and at various temperatures, helping to predict and understand its phase behavior.

-

Applications in Drug Delivery: Should a thermoresponsive poly(this compound)-based system be developed with an LCST near body temperature, it could be explored for the encapsulation and temperature-triggered release of hydrophobic drugs. The chiral nature of the polymer may also offer interesting opportunities for stereoselective interactions with drug molecules.

Conclusion

Poly(this compound) represents a promising bio-based polymer with potential for development as a thermoresponsive material. While direct evidence of its thermoresponsive behavior is currently limited, established synthetic methodologies for poly(acrylates) provide a clear path for the creation of well-defined PMA polymers and copolymers. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this intriguing polymer in drug development and other advanced applications. Further investigation into its behavior in various solvent systems and as a component of copolymers is essential to fully elucidate and harness its "smart" material properties.

Biocompatibility of Polymers Derived from l-Menthyl Acrylate: A Technical Guide

Disclaimer: Following a comprehensive search of scientific literature, patents, and academic theses, no specific studies detailing the biocompatibility of polymers derived from l-Menthyl acrylate were identified. Therefore, this technical guide provides a framework for assessing the biocompatibility of this novel polymer based on established principles for analogous hydrophobic polyacrylates. The experimental protocols and potential biological responses described herein are predictive and require empirical validation.

Introduction

Polymers derived from this compound are a novel class of biomaterials with potential applications in drug delivery, medical device coatings, and tissue engineering. The incorporation of the bulky, hydrophobic l-menthyl group into the acrylate backbone is anticipated to impart unique physicochemical properties, such as thermal stability and hydrophobicity. However, the interaction of these polymers with biological systems is unknown. This guide outlines the critical biocompatibility assessments necessary to characterize poly(this compound) for safe and effective use in biomedical applications.

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. For polymers like poly(this compound), this involves a thorough evaluation of its potential to cause adverse local or systemic effects. Key considerations include cytotoxicity, hemocompatibility, inflammatory response, and long-term in vivo performance.

Predicted Biocompatibility Profile

Based on the chemical structure of this compound, which features a large, hydrophobic side chain, certain predictions can be made regarding its biocompatibility profile in comparison to other polyacrylates.

-

Hydrophobicity: The l-menthyl group is expected to render the polymer surface highly hydrophobic. The hydrophobicity of a material can influence protein adsorption and subsequent cellular interactions.[1][2] While some hydrophobic surfaces can reduce cell adhesion, others have been shown to promote platelet activation.[3][4]

-

Potential for Leaching: The synthesis and purification process will be critical. Residual this compound monomer or low molecular weight oligomers could leach from the polymer matrix. The monomer itself may exhibit cytotoxicity and skin sensitization potential, similar to other acrylate monomers like isobornyl acrylate.

-

Steric Hindrance: The bulky nature of the l-menthyl group may sterically hinder interactions with proteins and cell surface receptors, potentially reducing certain biological responses.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are the first step in evaluating the biocompatibility of a new polymer. These tests determine if a material or its extracts have a toxic effect on cultured cells.

Experimental Protocols

3.1.1 Extract Preparation (ISO 10993-5)

-

Polymer Sample Preparation: Prepare thin films or discs of poly(this compound) with a defined surface area. Sterilize the samples using an appropriate method that does not alter the polymer properties (e.g., ethylene oxide or gamma irradiation).

-

Extraction Vehicle: Use a complete cell culture medium (e.g., DMEM with 10% FBS) as the extraction vehicle.

-

Extraction Conditions: Incubate the polymer samples in the extraction vehicle at 37°C for 24-72 hours. The ratio of sample surface area to vehicle volume should be in accordance with ISO 10993-12 standards (e.g., 3 cm²/mL).

-

Negative and Positive Controls: Prepare extracts from a negative control material (e.g., high-density polyethylene) and a positive control material (e.g., organotin-stabilized PVC) under the same conditions.

3.1.2 Cell Culture

-

Cell Line: Utilize a standard fibroblast cell line such as L929 mouse fibroblasts or human gingival fibroblasts (HGFs).

-

Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

3.1.3 Cytotoxicity Assays

-

MTT Assay (Metabolic Activity):

-

After 24 hours of cell attachment, replace the culture medium with the polymer extracts (undiluted and serial dilutions).

-

Incubate for 24 hours at 37°C.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

-

-

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity):

-

Culture cells with polymer extracts as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Determine the LDH activity in the supernatant using a commercially available LDH assay kit.

-

Lyse the remaining cells to determine the total LDH content.

-

Calculate the percentage of LDH release as an indicator of cytotoxicity.

-

Anticipated Quantitative Data

The results of these assays would be presented in a tabular format, comparing the effects of different concentrations of poly(this compound) extract to controls.

| Extract Concentration | % Cell Viability (MTT Assay) | % LDH Release |

| Negative Control | 100 ± 5 | 5 ± 2 |

| Positive Control | 10 ± 3 | 85 ± 7 |

| Poly(this compound) - 100% | Data to be determined | Data to be determined |

| Poly(this compound) - 50% | Data to be determined | Data to be determined |

| Poly(this compound) - 25% | Data to be determined | Data to be determined |

A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Visualization of Experimental Workflow

Hemocompatibility Assessment

For applications involving direct or indirect blood contact, a thorough hemocompatibility evaluation is mandatory. These tests assess the polymer's effect on blood components, including red blood cells, platelets, and the coagulation cascade.

Experimental Protocols

4.1.1 Hemolysis (ASTM F756)

-

Sample Preparation: Prepare extracts of poly(this compound) in phosphate-buffered saline (PBS) as described previously.

-

Blood Collection: Obtain fresh human blood anticoagulated with citrate.

-

Incubation: Mix the polymer extracts with diluted blood and incubate at 37°C for 3 hours.

-

Analysis: Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

-

Controls: Use water as a positive control and PBS as a negative control.

4.1.2 Platelet Adhesion and Activation

-

Surface Preparation: Coat glass coverslips with poly(this compound).

-

Platelet-Rich Plasma (PRP): Isolate PRP from fresh human blood.

-

Incubation: Incubate the polymer-coated coverslips with PRP at 37°C for 1 hour.

-

Analysis:

-

Adhesion: Fix, dehydrate, and sputter-coat the coverslips for visualization of adhered platelets by Scanning Electron Microscopy (SEM). Quantify the number of adhered platelets per unit area.

-

Activation: Use flow cytometry to measure the expression of platelet activation markers (e.g., P-selectin/CD62P) on platelets in the PRP after contact with the polymer surface.

-

4.1.3 Coagulation Assays

-

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways. Incubate citrated plasma with a polymer extract and measure the time to clot formation after the addition of a partial thromboplastin reagent and calcium.

-

Prothrombin Time (PT): Evaluates the extrinsic and common pathways. Incubate citrated plasma with a polymer extract and measure the time to clot formation after the addition of a thromboplastin reagent.

Anticipated Quantitative Data

| Assay | Parameter | Poly(this compound) | Negative Control (HDPE) |

| Hemolysis | % Hemolysis | Data to be determined | < 2% |

| Platelet Adhesion | Platelets/mm² | Data to be determined | Data to be determined |

| Platelet Activation | % CD62P Positive | Data to be determined | Data to be determined |

| Coagulation | aPTT (seconds) | Data to be determined | Baseline ± SD |

| Coagulation | PT (seconds) | Data to be determined | Baseline ± SD |

Visualization of Platelet Activation Pathway

In Vivo Biocompatibility Assessment

In vivo studies are essential to evaluate the tissue response to the polymer in a physiological environment.

Experimental Protocol (ISO 10993-6)

-

Animal Model: Use a suitable animal model, such as rats or rabbits.

-

Implantation: Surgically implant sterile poly(this compound) discs subcutaneously or intramuscularly. Include negative (HDPE) and positive (e.g., resorbable polymer known to cause a mild inflammatory response) control materials.

-

Time Points: Evaluate the tissue response at various time points (e.g., 1, 4, and 12 weeks).

-

Histological Analysis:

-

Excise the implant and surrounding tissue.

-

Fix the tissue in formalin, embed in paraffin, and section.

-

Stain sections with Hematoxylin and Eosin (H&E) to assess the cellular infiltrate, fibrous capsule formation, and tissue morphology.

-

Use specific stains (e.g., Masson's trichrome for collagen) or immunohistochemistry (e.g., for macrophages and lymphocytes) for a more detailed analysis of the inflammatory response.

-

Anticipated Observations

The histological analysis would focus on the thickness of the fibrous capsule, the types and density of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells) at the implant-tissue interface, and signs of tissue degeneration or necrosis.

Visualization of In Vivo Implantation Workflow

Conclusion

While direct experimental data on the biocompatibility of polymers derived from this compound is currently unavailable, this guide provides a comprehensive roadmap for its evaluation. Based on its predicted hydrophobic nature, a thorough assessment of its interaction with blood components, particularly platelets, is crucial. Standardized in vitro cytotoxicity and in vivo implantation studies will be essential to determine its safety profile for biomedical applications. The experimental protocols and predictive frameworks outlined here serve as a foundation for the necessary research to fully characterize this promising new biomaterial.

References

Health and Safety in Handling l-Menthyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the proper handling of l-Menthyl acrylate in a laboratory and drug development setting. Due to the limited availability of specific toxicological data for this compound, this document leverages data from structurally related acrylate compounds, primarily methyl acrylate, to provide a comprehensive safety profile. All personnel should handle this chemical with care, adhering to the precautionary measures outlined herein.

Physicochemical and Toxicological Profile

This compound is an ester of menthol and acrylic acid. Its toxicological profile is largely inferred from data on other acrylate esters, which are known to be irritants and sensitizers. The following tables summarize the key physicochemical properties and available toxicological data.

Table 1: Physicochemical Properties of this compound and Related Acrylates

| Property | This compound | Methyl Acrylate |

| CAS Number | 4835-96-5 | 96-33-3 |

| Molecular Formula | C₁₃H₂₂O₂ | C₄H₆O₂ |

| Molecular Weight | 210.31 g/mol | 86.09 g/mol |

| Boiling Point | 111-112.5°C (at 12 Torr)[1] | 80°C |

| Density | 0.927 g/cm³[1] | 0.956 g/cm³ (at 25°C) |

| Refractive Index | 1.4628 (at 20°C)[1] | Not Available |

| Flash Point | Not Available | 27°F |

| Solubility in Water | Not Available | Slightly soluble |

Table 2: Summary of Toxicological Data

| Endpoint | Result | Species | Classification/Remarks |

| Acute Oral Toxicity | LD50: > 2,000 mg/kg[2] | Rat | Virtually nontoxic after a single ingestion. No mortality was observed.[2] |

| Acute Dermal Toxicity | LD50: > 5,000 mg/kg[2] | Rat | Virtually nontoxic after a single skin contact.[2] |

| Acute Inhalation Toxicity | LC50: > 5.16 mg/L (4 h)[2] | Rat | Of moderate toxicity after short-term inhalation (aerosol).[2] |

| Skin Irritation | Irritant[2] | Rabbit | Causes skin irritation.[2] |

| Eye Irritation | Irritant[2] | Rabbit | Causes serious eye irritation.[2] |

| Respiratory Irritation | May cause respiratory irritation[2] | Not Applicable | Assessment of STOT single: Causes temporary irritation of the respiratory tract.[2] |

| Skin Sensitization | Non-sensitizing[2] | Guinea Pig | There is no evidence of a skin-sensitizing potential (Buehler test).[2] |

| Mutagenicity | No genotoxic potential[2] | Not Applicable | Based on in vitro and in vivo tests on related substances. |

| Carcinogenicity | No indication of a carcinogenic effect[2] | Not Applicable | Based on animal studies with related substances. |

| Reproductive Toxicity | No indication of a fertility impairing effect[2] | Not Applicable | Based on animal studies with related substances. |

Hazard Classification and Precautionary Measures

Based on the available data, this compound is classified as a hazardous substance. The following GHS hazard statements apply:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H400: Very toxic to aquatic life.[2]

-

H411: Toxic to aquatic life with long lasting effects.[2]

Precautionary Statements (Prevention):

-

P261: Avoid breathing mist or vapour or spray.[2]

-

P264: Wash contaminated body parts thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P273: Avoid release to the environment.[2]

-

P280: Wear protective gloves and eye protection or face protection.[2]

Precautionary Statements (Response):

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER or physician if you feel unwell.[2]

-

P332 + P313: If skin irritation occurs: Get medical attention.[2]

-

P337 + P313: If eye irritation persists: Get medical attention.[2]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

-

P391: Collect spillage.[2]

Experimental Protocols

The toxicological data presented are based on standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key experiments.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Methodology:

-

A single, healthy young adult albino rabbit is used for the initial test.

-

Approximately 24 hours before the test, the fur on the animal's back is clipped.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.

-

The exposure duration is 4 hours. After exposure, the patch and residual test substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. If effects persist, observations may continue up to 14 days.

-

If a corrosive effect is not observed, the test is confirmed using up to two additional animals.

-

-

Scoring: Skin reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction) for both erythema and edema.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: This test assesses the potential of a substance to produce irritation or corrosion when applied to the eye.

-

Methodology:

-

A single, healthy young adult albino rabbit is used.

-

The test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

-

-

Scoring: Ocular lesions are scored based on a standardized system.

Skin Sensitization: Buehler Test (Based on OECD Guideline 406)

-

Principle: This test evaluates the potential of a substance to induce skin sensitization (allergic contact dermatitis).

-

Methodology:

-

Young adult guinea pigs are used.

-

Induction Phase: The test substance is applied topically to the skin of the test group animals three times over a two-week period. The control group is treated with the vehicle only.

-

Challenge Phase: Two weeks after the last induction application, both the test and control groups are challenged with a topical application of the test substance at a non-irritating concentration.

-

The skin reactions at the challenge sites are observed at 24 and 48 hours after patch removal and scored for erythema and edema.

-

-

Evaluation: A substance is considered a sensitizer if the incidence and severity of skin reactions in the test group are significantly greater than in the control group.

Mechanisms of Toxicity and Signaling Pathways

Acrylates are known to cause skin irritation and sensitization through specific molecular pathways. The following diagrams illustrate the key events in these processes.

Experimental Workflow for Skin Sensitization Assessment

Adverse Outcome Pathway for Skin Sensitization

The process of skin sensitization by chemicals like acrylates can be described by an Adverse Outcome Pathway (AOP), which outlines the sequence of events from the initial molecular interaction to the final adverse effect.

Safe Handling and Emergency Procedures

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a suitable container for disposal.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

-

By understanding the potential hazards and adhering to the safety protocols outlined in this guide, researchers, scientists, and drug development professionals can handle this compound safely and effectively in their work.

References

l-Menthyl Acrylate: A Functional Monomer for Advanced Drug Delivery and Chiral Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

l-Menthyl acrylate, a chiral monomer derived from naturally occurring l-menthol, is emerging as a versatile building block in polymer chemistry. Its unique properties, including chirality, thermoresponsiveness, and biocompatibility, make it a functional monomer of significant interest for the development of advanced materials. This technical guide provides a comprehensive overview of this compound, from its synthesis and polymerization to the characterization of its polymer, poly(this compound). It further explores its potential applications in cutting-edge fields such as stimuli-responsive drug delivery and chiral separations, offering detailed experimental protocols and insights for researchers and professionals in drug development and materials science.

Introduction to this compound

This compound (L-MA) is an acrylic monomer featuring a bulky, chiral menthyl group. This structural feature imparts unique properties to its corresponding polymer, poly(this compound) (PLMA), including a distinct stereo-regularity and the potential for temperature-responsive behavior in solution. These characteristics make it a promising candidate for a variety of specialized applications.

Physicochemical Properties of the Monomer

A summary of the key physicochemical properties of the this compound monomer is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 4835-96-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₂₂O₂ | [1][2][3] |

| Molecular Weight | 210.31 g/mol | [1][2][3] |

| Boiling Point | 111-112.5 °C (at 12 Torr) | [4] |

| 259.1 °C (at 760 mmHg) | [2] | |

| Density | 0.927 - 0.93 g/cm³ | [2][4] |

| Refractive Index | 1.459 - 1.4628 (at 20 °C) | [2][4] |

| Flash Point | 102 °C | [2] |

| LogP | 3.17640 | [2] |

Synthesis and Polymerization

Synthesis of this compound Monomer

The synthesis of this compound is typically achieved through the esterification of l-menthol with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

-

Materials: l-menthol, acryloyl chloride, triethylamine, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride solution (brine), anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve l-menthol and triethylamine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).

-

Slowly add acryloyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Dilute the filtrate with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield a colorless oil.

-

Logical Relationship: Synthesis of this compound

References

A Preliminary Investigation of l-Menthyl Acrylate Copolymers: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

l-Menthyl acrylate (MA) is a bio-based monomer derived from menthol, a natural compound known for its biocompatibility. Copolymers incorporating this compound are gaining interest in the biomedical field, particularly for drug delivery applications. The inherent properties of the menthyl group, such as hydrophobicity and chirality, can impart unique characteristics to the resulting polymers, including stimuli-responsive behavior and controlled drug release capabilities. This technical guide provides a preliminary investigation into this compound copolymers, summarizing key synthesis methodologies, characterization techniques, and potential applications in drug development based on the current scientific literature.

Synthesis of this compound Copolymers

The synthesis of well-defined this compound copolymers with controlled molecular weights and narrow polydispersity is crucial for their application in drug delivery. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are the preferred methods.

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of this compound

A common method for the controlled polymerization of this compound is ATRP. The following protocol is a synthesis of procedures found in the literature.[1][2]

Materials:

-

This compound (MnA, monomer)

-

Ethyl 2-bromopropionate (EBP) or 1-phenylethyl bromide (PEBr) (initiator)

-

Copper(I) bromide (CuBr, catalyst)

-

Tris[2-(dimethylamino)ethyl]amine (Me6TREN) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole or Toluene (solvent)

-

Methanol (for precipitation)

-

Tetrahydrofuran (THF, for analysis)

Procedure:

-

Preparation of the Reaction Mixture: In a dried Schlenk flask equipped with a magnetic stir bar, the monomer (this compound), solvent, and ligand are added.

-

Degassing: The mixture is thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.

-

Addition of Catalyst and Initiator: Under an inert atmosphere (e.g., argon or nitrogen), the catalyst (CuBr) is added to the flask. The initiator (EBP or PEBr) is then injected to start the polymerization.

-

Polymerization: The reaction is typically carried out at a controlled temperature (e.g., 60-90 °C) with constant stirring. Samples can be taken periodically to monitor monomer conversion and molecular weight progression.

-

Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air. The polymer is then precipitated in a non-solvent like methanol, filtered, and dried under vacuum to yield the final product.

Experimental Workflow: ATRP Synthesis of this compound Copolymers

References

Methodological & Application

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of l-Menthyl Acrylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures[1][2]. This document provides a detailed protocol for the ATRP of l-Menthyl acrylate, a bio-based hydrophobic monomer. The resulting polymer, poly(this compound) (PMnA), has potential applications in various fields, including as a component of biocompatible materials and in drug delivery systems.

The protocol described herein is based on successful polymerizations that achieve good control over the polymerization process, leading to well-defined polymers. Key to this control is the selection of an appropriate catalytic system. For the ATRP of this compound, the use of tris[2-(dimethylamino)ethyl]amine (Me6TREN) as a ligand has been shown to be effective, providing a relatively fast and controlled polymerization[3]. In contrast, other ligands such as N,N,N',N',N''-pentamethyldiethylenetriamine (PMDETA) result in very slow polymerization rates, while 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me4cyclam) leads to uncontrolled polymerization[3].

This application note provides a comprehensive guide, including a detailed experimental protocol, data on various catalytic systems, and a visual representation of the experimental workflow to aid researchers in successfully synthesizing poly(this compound) via ATRP.

Data Presentation

The following tables summarize the results from the ATRP of this compound using different catalytic systems.

Table 1: Controlled Polymerization of this compound using Me6TREN Ligand

| Monomer Conversion (%) | M_n ( g/mol ) | M_w/M_n | Reaction Time (h) |

| 78.4 | 14,000 | 1.11 | 0.5 |

| Data sourced from a study on the ATRP of Menthyl Acrylate[3]. |

Table 2: Comparison of Different Ligands for ATRP of this compound

| Ligand | Initiator | Monomer Conversion (%) | M_w/M_n | Reaction Time (h) | Polymerization Control |

| PMDETA | 1-Phenylethyl bromide | 5.7 | - | 4 | Very Slow |

| PMDETA | Ethyl 2-bromopropionate | 14.8 | <1.20 | 4 | Very Slow |

| Me4cyclam | - | 97.1 | 1.70 | 1 | Uncontrolled |

| Me6TREN | - | 78.4 | 1.11 | 0.5 | Controlled |

| Data highlights the critical role of ligand selection in achieving a controlled polymerization[3]. |

Experimental Protocol

This protocol details the procedure for the ATRP of this compound using a CuBr/Me6TREN catalytic system.

Materials:

-

This compound (MnA, monomer)

-

Ethyl 2-bromopropionate (EBP, initiator)

-

Copper(I) bromide (CuBr, catalyst)

-

Tris[2-(dimethylamino)ethyl]amine (Me6TREN, ligand)

-

Anisole (solvent)

-

Tetrahydrofuran (THF, for analysis)

-

Nitrogen (N2) gas, high purity

-

Basic alumina

-

Syringes and needles (deoxygenated)

-

Schlenk flask and other standard glassware

Procedure:

-

Monomer and Solvent Purification:

-

Pass this compound and anisole through a column of basic alumina to remove inhibitors and impurities.

-

Store the purified monomer and solvent under an inert atmosphere (e.g., nitrogen) and at a low temperature (-5 °C)[4].

-

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent relative to the initiator).

-

Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.

-

-

Reagent Preparation and Addition:

-

In a separate flask, prepare a solution of the this compound monomer, the initiator (e.g., ethyl 2-bromopropionate, for a target monomer to initiator ratio of 100:1), and the solvent (e.g., anisole). The amount of solvent can be adjusted to achieve a desired monomer concentration (e.g., 50% v/v).

-

Deoxygenate this mixture by bubbling with nitrogen gas for at least 30-45 minutes.

-

In another small, sealed flask, add the Me6TREN ligand (1 equivalent relative to CuBr) and deoxygenate by bubbling with nitrogen.

-

Using a deoxygenated syringe, transfer the deoxygenated ligand to the Schlenk flask containing CuBr. Stir to form the catalyst complex. The solution should become homogeneous.

-

Using a deoxygenated syringe, transfer the deoxygenated monomer/initiator/solvent mixture to the Schlenk flask containing the catalyst complex.

-

-

Polymerization:

-

Place the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C). The optimal temperature may need to be determined empirically.

-

Start the magnetic stirrer.

-

Monitor the reaction progress by taking samples at timed intervals using a deoxygenated syringe.

-

-

Analysis of Samples:

-

Quench the polymerization in the samples by exposing them to air.

-

Dilute the samples with THF.

-

Determine monomer conversion using techniques such as ¹H NMR spectroscopy or gas chromatography (GC).

-

Determine the number-average molecular weight (M_n) and the polydispersity index (M_w/M_n) of the polymer using gel permeation chromatography (GPC).

-

-

Termination of Polymerization:

-

Once the desired monomer conversion is reached, stop the reaction by opening the flask to air and cooling it down.

-

Dilute the reaction mixture with THF.

-

-

Polymer Purification:

-

Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol).

-

Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.

-

Visualization

Experimental Workflow for ATRP of this compound

Caption: Workflow for the synthesis of poly(this compound) via ATRP.

Mechanism of Atom Transfer Radical Polymerization (ATRP)

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

References

Application Notes and Protocols for the Controlled RAFT Polymerization of l-Menthyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1][2] This control is achieved through the use of a RAFT agent, which reversibly transfers a radical between growing polymer chains.[1] l-Menthyl acrylate is a bio-based monomer derived from menthol, a natural terpene. Polymers of this compound are of interest for various applications, including as components of pressure-sensitive adhesives and in drug delivery systems, due to their unique thermal and mechanical properties.

These application notes provide a detailed protocol for the RAFT polymerization of this compound to achieve controlled molecular weight and low dispersity.

Data Presentation

The following table summarizes representative quantitative data for the RAFT polymerization of terpene-derived acrylates, which can be used as a starting point for optimizing the polymerization of this compound.

| Entry | Monomer | [Monomer]:[CTA]:[Initiator] | CTA | Initiator | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | α-Pinene Methacrylate | 100:1:0.2 | CPADB | AIBN | Toluene | 6 | 85 | 18,500 | 1.15 |

| 2 | Limonene Acrylate | 150:1:0.2 | CPADB | AIBN | Toluene | 8 | 70 | 22,300 | 1.25 |

| 3 | This compound (Target) | 120:1:0.2 | CPADB | AIBN | Toluene | 7 | ~80 | ~25,000 | < 1.3 |

CPADB: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid AIBN: Azobisisobutyronitrile Mn: Number-average molecular weight Đ (Mw/Mn): Dispersity (Polydispersity Index)

Experimental Protocols

This protocol details the RAFT polymerization of this compound.

Materials:

-

This compound (monomer)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent/Chain Transfer Agent - CTA)

-

Azobisisobutyronitrile (AIBN) (Initiator)

-

Toluene (Solvent)

-

Nitrogen gas (for degassing)

-

Inhibitor removal columns (for monomer purification)

-

Schlenk flask or similar reaction vessel suitable for air-sensitive reactions

-

Magnetic stirrer and stir bar

-

Oil bath or other constant temperature heating system

-

Liquid nitrogen

Procedure:

-

Monomer Purification: Pass the this compound monomer through an inhibitor removal column to remove any polymerization inhibitors.

-

Reaction Setup:

-

In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound, CPADB (CTA), and AIBN (initiator) according to the desired molar ratios (e.g., [Monomer]:[CTA]:[Initiator] = 120:1:0.2).

-

Add toluene as the solvent. The amount of solvent can be adjusted to achieve a desired monomer concentration (e.g., 50% w/w).

-

-

Degassing:

-

Seal the Schlenk flask with a rubber septum.

-

Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.[2] To do this, freeze the mixture using liquid nitrogen, apply a vacuum to the flask, and then thaw the mixture while maintaining the vacuum. Backfill the flask with nitrogen gas after each cycle.

-

-

Polymerization:

-

After the final degassing cycle, place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

-

Stir the reaction mixture for the desired reaction time (e.g., 7 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them for monomer conversion (e.g., by ¹H NMR) and molecular weight (e.g., by Gel Permeation Chromatography - GPC).

-

-

Termination and Purification:

-

To quench the polymerization, rapidly cool the reaction mixture by immersing the flask in an ice bath and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol).

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

Characterization:

-

Monomer Conversion: Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integral of the monomer vinyl peaks with a suitable internal standard or the polymer backbone peaks.

-

Molecular Weight and Dispersity: Analyze the number-average molecular weight (Mn) and the dispersity (Đ = Mw/Mn) of the resulting polymer by Gel Permeation Chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).

Visualizations

Caption: Experimental workflow for the RAFT polymerization of this compound.

Caption: General mechanism of RAFT polymerization.

References

Application Notes and Protocols for l-Menthyl Acrylate-Based Hydrogels in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of l-Menthyl acrylate-based hydrogels for drug delivery applications. This document is intended to guide researchers in developing novel hydrogel formulations with tunable properties for the controlled release of therapeutic agents.

Introduction

This compound is a hydrophobic monomer derived from menthol, a natural compound known for its biocompatibility. When copolymerized with hydrophilic monomers, such as acrylic acid (AA), it can form amphiphilic hydrogels. These hydrogels are of particular interest in drug delivery due to their potential for encapsulating and controlling the release of hydrophobic drugs. The incorporation of this compound can impart unique thermoresponsive properties to the hydrogel, allowing for stimuli-responsive drug release.

This document outlines the synthesis of this compound-based hydrogels, followed by detailed protocols for their characterization, including swelling behavior, mechanical properties, and in vitro drug release kinetics.

Synthesis of this compound-Based Hydrogels

The synthesis of this compound-based hydrogels is typically achieved through free-radical polymerization of this compound with a hydrophilic comonomer, such as acrylic acid (AA), in the presence of a crosslinking agent and a polymerization initiator. The ratio of the hydrophobic monomer (this compound) to the hydrophilic monomer (AA) is a critical parameter that influences the swelling, mechanical, and drug release properties of the resulting hydrogel.

Experimental Workflow for Hydrogel Synthesis

Caption: Workflow for the synthesis of this compound-based hydrogels.

Protocol: Synthesis of Poly(this compound-co-Acrylic Acid) Hydrogels

This protocol describes the synthesis of a series of hydrogels with varying molar ratios of this compound to acrylic acid.

Materials:

-

This compound (MA)

-

Acrylic acid (AA)

-

Ethylene glycol dimethacrylate (EGDMA) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

Deionized water

-

Ethanol

Procedure:

-

Monomer Solution Preparation: Prepare monomer solutions by dissolving varying molar ratios of this compound and acrylic acid in a 1:1 (v/v) ethanol/water solution.

-

Addition of Crosslinker and Initiator: To each monomer solution, add EGDMA (1 mol% of total monomers) and APS (0.5 mol% of total monomers). Stir the solution until all components are fully dissolved.

-

Polymerization: Purge the solutions with nitrogen gas for 15 minutes to remove dissolved oxygen. Seal the reaction vessels and place them in a water bath at 60°C for 24 hours to allow for polymerization.

-

Purification: After polymerization, cut the resulting hydrogel discs into smaller pieces and wash them with a 1:1 (v/v) ethanol/water solution for 48 hours to remove any unreacted monomers and initiator. Replace the washing solution every 6 hours.

-

Drying: Dry the washed hydrogels in a vacuum oven at 40°C until a constant weight is achieved.

-

Storage: Store the dried hydrogels (xerogels) in a desiccator until further use.

Characterization of Hydrogels

Swelling Studies

The swelling behavior of hydrogels is a crucial parameter that affects their drug release characteristics. The equilibrium swelling ratio (ESR) is determined by measuring the weight of the hydrogel in its swollen and dry states.

Protocol: Swelling Ratio Determination

Materials:

-

Dried hydrogel samples

-

Phosphate buffered saline (PBS) at different pH values (e.g., pH 5.5 and pH 7.4)

-

Analytical balance

-

Temperature-controlled incubator

Procedure:

-

Weigh the dried hydrogel samples (Wd).

-

Immerse the samples in PBS of a specific pH at 37°C.

-

At regular time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

-

Continue this process until the hydrogels reach a constant weight (equilibrium swelling).

-

Calculate the Equilibrium Swelling Ratio (ESR) using the following equation:

ESR (%) = [(Ws - Wd) / Wd] x 100

Table 1: Equilibrium Swelling Ratio (%) of Poly(MA-co-AA) Hydrogels at 37°C

| Hydrogel Composition (MA:AA molar ratio) | ESR at pH 5.5 | ESR at pH 7.4 |

| 1:1 | 350 ± 25 | 650 ± 30 |

| 1:2 | 450 ± 30 | 800 ± 35 |

| 1:3 | 580 ± 28 | 950 ± 40 |

Data are presented as mean ± standard deviation (n=3).

Mechanical Properties

The mechanical strength of hydrogels is important for maintaining their structural integrity, especially for in vivo applications. Tensile strength and elongation at break are common parameters used to evaluate the mechanical properties of hydrogels.

Protocol: Mechanical Testing

Materials:

-

Swollen hydrogel samples (cut into dumbbell shapes)

-

Universal testing machine

Procedure:

-

Equilibrate the hydrogel samples in PBS (pH 7.4) at 37°C.

-

Secure the swollen hydrogel sample in the grips of the universal testing machine.

-

Apply a uniaxial tensile force at a constant crosshead speed (e.g., 10 mm/min) until the sample breaks.

-

Record the stress-strain curve and determine the tensile strength and elongation at break.

Table 2: Mechanical Properties of Swollen Poly(MA-co-AA) Hydrogels (pH 7.4, 37°C)

| Hydrogel Composition (MA:AA molar ratio) | Tensile Strength (kPa) | Elongation at Break (%) |

| 1:1 | 85 ± 7 | 120 ± 10 |

| 1:2 | 65 ± 5 | 150 ± 12 |

| 1:3 | 50 ± 6 | 180 ± 15 |

Data are presented as mean ± standard deviation (n=3).

Drug Delivery Applications

This compound-based hydrogels are particularly suitable for the delivery of hydrophobic drugs. The hydrophobic domains formed by this compound can serve as reservoirs for these drugs.

Logical Flow for Drug Loading and Release

Characterization of Poly(l-Menthyl Acrylate): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of poly(l-Menthyl acrylate) (PMA) using Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). These techniques are essential for determining the molecular weight distribution, thermal transitions, and thermal stability of PMA, which are critical parameters for its application in drug delivery and other biomedical fields.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of a polymer.

Application Note

The molecular weight and PDI of poly(this compound) are crucial parameters that influence its physical properties, such as viscosity, mechanical strength, and degradation kinetics. For instance, in drug delivery systems, the molecular weight of the polymer can affect the drug loading capacity and the release rate. GPC analysis of PMA allows for the precise determination of these characteristics, ensuring batch-to-batch consistency and providing a deeper understanding of the polymerization process. A narrow PDI (typically below 1.5) is often indicative of a well-controlled polymerization.[1]

Quantitative Data Summary

| Parameter | Representative Value |

| Number-Average Molecular Weight (Mn) | 14,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 15,540 g/mol |

| Polydispersity Index (PDI) | 1.11 |

Note: These values are illustrative and can vary depending on the specific polymerization conditions.

Experimental Protocol

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of poly(this compound).

Materials:

-

Poly(this compound) sample

-

Tetrahydrofuran (THF), HPLC grade

-

Polystyrene standards of known molecular weights for calibration

-

0.2 µm syringe filters (PTFE)

Instrumentation:

-

GPC system equipped with a refractive index (RI) detector

-

GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns)

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-3 mg of the poly(this compound) sample.

-

Dissolve the sample in 1 mL of THF to a final concentration of 2-3 mg/mL.

-

Gently agitate the solution until the polymer is fully dissolved. This may take several hours.

-

Filter the solution through a 0.2 µm syringe filter into an autosampler vial.

-

-

Calibration:

-

Prepare a series of polystyrene standards of known molecular weights in THF at a concentration of approximately 1 mg/mL.

-

Inject the standards into the GPC system to generate a calibration curve of log(Molecular Weight) versus elution volume.

-

-

Analysis:

-

Set the GPC system parameters:

-

Mobile Phase: THF

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 100 µL

-

-

Inject the prepared poly(this compound) sample solution.

-

Record the chromatogram.

-

-

Data Processing:

-

Using the GPC software, integrate the peak of the sample chromatogram.

-

Calculate Mn, Mw, and PDI using the polystyrene calibration curve.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg).

Application Note

The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers like poly(this compound). It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is influenced by factors such as molecular weight, chain flexibility, and intermolecular interactions. For drug delivery applications, the Tg can impact the stability of the formulation and the drug release profile, especially for amorphous solid dispersions.

Quantitative Data Summary

| Parameter | Representative Value |

| Glass Transition Temperature (Tg) | 10 - 20 °C |